Hastatoside

Descripción general

Descripción

Hastatoside es un glucósido iridoide que se aísla principalmente de la planta Verbena officinalis. Es conocido por sus diversas actividades biológicas, que incluyen propiedades sedantes, antioxidantes y hepatoprotectoras . Este compuesto se ha utilizado tradicionalmente en remedios herbales para tratar el insomnio y otras afecciones nerviosas .

Aplicaciones Científicas De Investigación

Hastatoside tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Hastatoside ejerce sus efectos a través de varios objetivos y vías moleculares:

Promoción del sueño: This compound aumenta el tiempo total de sueño no REM y mejora la actividad delta durante el sueño.

Actividad antioxidante: Inhibe la producción de radicales libres y protege las células del daño oxidativo.

Efectos hepatoprotectores: This compound previene el daño hepático modulando varias vías bioquímicas involucradas en la función hepática.

Análisis Bioquímico

Biochemical Properties

Hastatoside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes . This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This interaction is significant as it influences various signaling pathways and cellular functions.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been found to attenuate carbon tetrachloride-induced liver fibrosis by targeting GSK-3β . In hepatic stellate cells, this compound inhibits proliferation and activation by decreasing the expression levels of cyclin D1 and c-Myc . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This inhibition prevents the activation and proliferation of hepatic stellate cells, thereby preventing the development of liver fibrosis . The molecular docking results further support the binding of this compound to GSK-3β .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in preventing carbon tetrachloride-induced liver injury and histological damage . Over time, it inhibits the upregulation of α-SMA and Col1α1 levels in a mouse hepatic fibrosis model . These findings suggest that this compound maintains its therapeutic effects over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice with carbon tetrachloride-induced hepatic fibrosis, this compound prevented liver injury and histological damage at specific dosages

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. It is metabolized in the liver, where it exerts its hepatoprotective effects by targeting GSK-3β . The metabolic pathways of this compound also involve its conversion into active metabolites that contribute to its therapeutic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is localized in specific cellular compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of this compound direct it to these compartments, influencing its therapeutic effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Hastatoside se puede sintetizar mediante la extracción de Verbena officinalis. El proceso de extracción generalmente involucra métodos de extracción con solventes, como el uso de metanol, etanol o dimetilsulfóxido (DMSO) . La estructura y la configuración absoluta de this compound se han determinado mediante métodos espectroscópicos, y se ha correlacionado químicamente con verbenalina y la lactona .

Métodos de producción industrial

La producción industrial de this compound implica la extracción a gran escala de Verbena officinalis utilizando técnicas avanzadas como la extracción ultrasónica y la extracción asistida por microondas. Estos métodos mejoran el rendimiento y la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Hastatoside experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que lleva a diferentes derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen diferentes derivados de this compound, que pueden tener actividades y propiedades biológicas alteradas .

Comparación Con Compuestos Similares

Compuestos similares

Verbenalina: Otro glucósido iridoide que se encuentra en Verbena officinalis, conocido por sus propiedades sedantes y hepatoprotectoras.

Verbascósido: Un glucósido fenilpropanoides con propiedades antiinflamatorias.

Unicidad de Hastatoside

This compound es único debido a su combinación específica de actividades sedantes, antioxidantes y hepatoprotectoras. Si bien compuestos similares como la verbenalina y el verbascósido comparten algunas de estas propiedades, la estructura molecular y los efectos distintos de this compound en el sueño no REM lo diferencian .

Propiedades

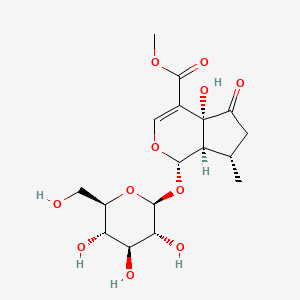

IUPAC Name |

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZVXHGUJJPSME-CZMSZWGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904209 | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50816-24-5 | |

| Record name | Hastatoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HASTATOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.